1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine
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Overview
Description
- It features a phenyl ring substituted with a fluoro group at the 3-position and a methoxy group at the 5-position. The amino group is attached to the propenyl (allyl) carbon.
- This compound is of interest due to its potential applications in various fields.
1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine: is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol .
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods, including nucleophilic substitution or reductive amination.
Reaction Conditions: These would depend on the chosen synthetic route and reagents.
Industrial Production: Industrial-scale production methods are not extensively reported, but custom synthesis services are available .
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions typical of primary amines, such as nucleophilic substitution, oxidation, and reduction.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) could be relevant.
Major Products: These would vary based on reaction conditions, but potential products include substituted amines or amides.
Scientific Research Applications
Chemistry: It could serve as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Potential pharmacological applications (e.g., drug development).
Industry: As an intermediate in fine chemical synthesis.
Mechanism of Action
- The exact mechanism remains speculative, but it likely involves interactions with cellular receptors or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other substituted amines, such as 3-fluoroaniline or 5-methoxyaniline, share some structural features.
Uniqueness: The combination of fluoro, methoxy, and propenyl groups makes this compound distinctive.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3 |
InChI Key |
GKVSDDNWQSATPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)F |
Origin of Product |
United States |
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